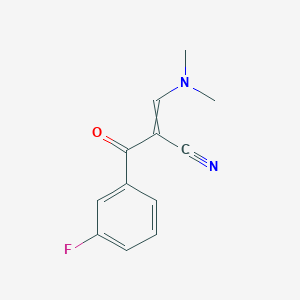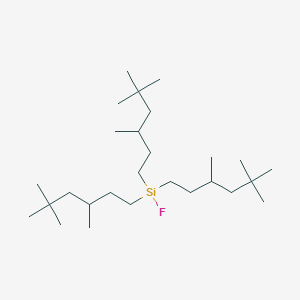
N-(2,4-dibromo-5-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dibromo-5-methylphenyl)acetamide: is an organic compound characterized by the presence of two bromine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromo-5-methylphenyl)acetamide typically involves the acylation of 2,4-dibromo-5-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,4-dibromo-5-methylaniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms in N-(2,4-dibromo-5-methylphenyl)acetamide can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid group under strong oxidative conditions.
Reduction Reactions: The acetamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: N-(2-hydroxy-4-bromo-5-methylphenyl)acetamide
Oxidation: N-(2,4-dibromo-5-carboxyphenyl)acetamide
Reduction: N-(2,4-dibromo-5-methylphenyl)ethylamine
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2,4-dibromo-5-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its bromine atoms can be used as markers in X-ray crystallography and NMR spectroscopy.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its brominated structure imparts flame-retardant properties to materials.
Wirkmechanismus
The mechanism of action of N-(2,4-dibromo-5-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atoms can form halogen bonds with target proteins, enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-(2,4-dichloro-5-methylphenyl)acetamide
- N-(2,4-dibromo-5-ethylphenyl)acetamide
- N-(2,4-dibromo-5-methoxyphenyl)acetamide
Comparison: N-(2,4-dibromo-5-methylphenyl)acetamide is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. Compared to its chloro and ethyl analogs, the brominated compound exhibits higher electron-withdrawing effects and greater steric hindrance, influencing its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
36789-29-4 |
|---|---|
Molekularformel |
C9H9Br2NO |
Molekulargewicht |
306.98 g/mol |
IUPAC-Name |
N-(2,4-dibromo-5-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9Br2NO/c1-5-3-9(12-6(2)13)8(11)4-7(5)10/h3-4H,1-2H3,(H,12,13) |
InChI-Schlüssel |
IDFAWNWDTLSIIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)Br)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)

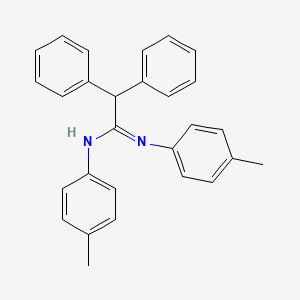

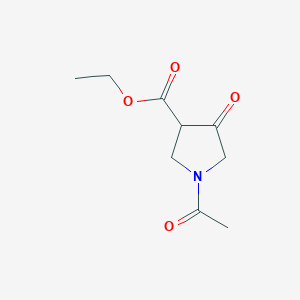
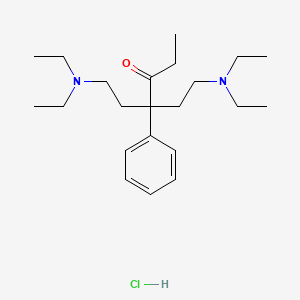

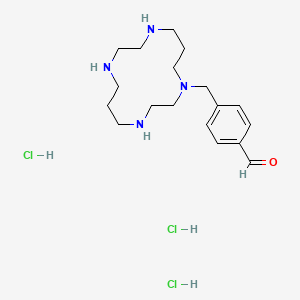
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
